Vamidothion sulfoxide
Overview
Description
Vamidothion sulfoxide is a chemical compound derived from vamidothion, an organophosphate insecticide and acaricide. It is known for its systemic properties and its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function. This compound is primarily used in agricultural settings to control a variety of pests, including aphids, spidermites, and thrips .
Mechanism of Action
Target of Action
Vamidothion Sulfoxide primarily targets cholinesterase , an essential enzyme in the nervous system . This enzyme plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. By inhibiting cholinesterase, this compound disrupts normal nerve function .
Mode of Action
This compound acts as a cholinesterase inhibitor . It binds to the active site of the cholinesterase enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapses, causing overstimulation of the nerves and disrupting normal nerve signal transmission .
Biochemical Pathways
Upon administration, this compound affects the cholinergic pathway . The inhibition of cholinesterase leads to an excess of acetylcholine in the synapses. This overstimulation affects various physiological processes controlled by the nervous system .
Pharmacokinetics
It’s known that vamidothion, the parent compound of this compound, is metabolized in both plants and animals to form this compound . More research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
The primary result of this compound’s action is the disruption of normal nerve function due to overstimulation caused by the accumulation of acetylcholine . This can lead to a variety of symptoms, including muscle weakness, convulsions, and in severe cases, respiratory failure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its mobility in the environment can affect its distribution and consequently, its exposure to organisms . .
Biochemical Analysis
Biochemical Properties
Vamidothion sulfoxide plays a role in biochemical reactions, particularly as a metabolite of vamidothion. It interacts with enzymes and proteins, specifically with cholinesterase . Vamidothion, the parent compound of this compound, is known to inhibit cholinesterase both in vitro and in vivo . This interaction is likely to be similar for this compound.
Cellular Effects
It is known that vamidothion, from which this compound is derived, inhibits cholinesterase, an enzyme crucial for nerve function . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that vamidothion, the parent compound, inhibits cholinesterase . This inhibition could potentially lead to changes in gene expression and impacts on other biomolecules.
Temporal Effects in Laboratory Settings
It is known that the parent compound, vamidothion, decomposes slowly at room temperature but is stable in organic solvents .
Dosage Effects in Animal Models
It is known that the parent compound, vamidothion, has high acute toxicity in mammals .
Metabolic Pathways
It is known that this compound is a metabolite of vamidothion, which is metabolized in plants to form this compound .
Preparation Methods
The synthesis of vamidothion sulfoxide involves the oxidation of vamidothion. This can be achieved through various chemical reactions, typically involving oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often include controlled temperatures and pH levels to ensure the selective oxidation of vamidothion to its sulfoxide form .
Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to accommodate larger quantities. These methods involve the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Vamidothion sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of vamidothion sulfone.
Reduction: Reduction reactions can revert this compound back to vamidothion.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed from these reactions include vamidothion, vamidothion sulfone, and various substituted derivatives .
Scientific Research Applications
Vamidothion sulfoxide has several scientific research applications:
Comparison with Similar Compounds
Vamidothion sulfoxide is similar to other organophosphate compounds such as vamidothion, vamidothion sulfone, and other phosphorothioates. it is unique in its specific oxidation state and its particular efficacy as an insecticide and acaricide. Compared to vamidothion, this compound is more stable and has a different spectrum of activity against pests .
Similar Compounds
- Vamidothion
- Vamidothion sulfone
- Other organophosphate insecticides and acaricides such as malathion and parathion .
Properties
IUPAC Name |
2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)-N-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO5PS2/c1-7(8(10)9-2)17(12)6-5-16-15(11,13-3)14-4/h7H,5-6H2,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAIKHBMDHDGSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)S(=O)CCSP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO5PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942441 | |
Record name | 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20300-00-9 | |
Record name | Vamidothion sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vamidothion sulfoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.